![molecular formula C5H6ClN3OS2 B2746986 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide CAS No. 35229-58-4](/img/structure/B2746986.png)
2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis of Anticancer Agents
Researchers have synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to 2-Chloro-N-(3-(methylthio)-1,2,4-thiadiazol-5-yl)acetamide, for their anticancer activity. Such compounds have shown selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Development of Heterocyclic Compounds
Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, which is a core component of the compound . These synthesized compounds, including pyrrole, pyridine, and coumarin derivatives, were tested for insecticidal activities against the cotton leafworm, demonstrating the compound's utility in the development of agricultural chemicals (Fadda et al., 2017).
Antimalarial and Cytotoxic Activities
A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, related to the compound of interest, was synthesized and evaluated for their antimalarial and cytotoxic activities. The study highlights the potential of these derivatives in the development of new therapeutic agents for malaria and cancer (Ramírez et al., 2020).
Enzyme Inhibition for Disease Treatment
The compound K-604, structurally similar to this compound, has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1. This enzyme inhibitor has shown promise for the treatment of diseases involving ACAT-1 overexpression, showcasing the therapeutic application potential of related compounds (Shibuya et al., 2018).
Future Directions
properties
IUPAC Name |
2-chloro-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(12-9-5)7-3(10)2-6/h2H2,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBSTKRPXRHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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